molecular formula C12H14BrNO5 B8667068 Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate

Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate

Cat. No. B8667068
M. Wt: 332.15 g/mol
InChI Key: FWRLJJRNZCLHFL-UHFFFAOYSA-N
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Patent
US08101767B2

Procedure details

To a solution of methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (121.5 g, 0.366 mol) in methanol (1000 mL) was added potassium hydroxide (30.75 g, 0.549 mol ) in portions. After addition, the mixture was stirred at room temperature for 3 h and acidified with 1N HCl to pH 7. Methanol was removed and water was added. The mixture was extracted with ethyl acetate and the organic layer was separated, dried over Na2SO4 and concentrated to give 2-tert-butyl-4-bromo-5-nitro-phenol (C-14-a) (100 g, 99%).
Quantity
121.5 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([Br:14])=[CH:7][C:6]=1[C:15]([CH3:18])([CH3:17])[CH3:16])OC.[OH-].[K+].Cl>CO>[C:15]([C:6]1[CH:7]=[C:8]([Br:14])[C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:5]=1[OH:4])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
121.5 g
Type
reactant
Smiles
C(OC)(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)C(C)(C)C)=O
Name
Quantity
30.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
Methanol was removed
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)Br)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.